H-Ala-Pro-Val-EDANS

Fluorescence Resonance Energy Transfer Protease Substrate Assay Development

H-Ala-Pro-Val-EDANS is the essential non-quenched calibration standard for caspase-1 (ICE) FRET assays. Its specific APV sequence and EDANS fluorophore (Ex/Em 366/490 nm) spectrally match the DABCYL-quenched substrate. Use it to generate standard curves, convert RFU to molar concentrations, validate Z'-factor, and calibrate plate readers across labs. Critical for absolute quantification of enzyme activity in NLRP3 inflammasome research and ICE inhibitor screening. Avoid assay artifacts—start with the authenticated standard.

Molecular Formula C25H35N5O6S
Molecular Weight 533.6 g/mol
Cat. No. B1516694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Pro-Val-EDANS
Molecular FormulaC25H35N5O6S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)N
InChIInChI=1S/C25H35N5O6S/c1-15(2)22(29-23(31)20-10-6-14-30(20)25(33)16(3)26)24(32)28-13-12-27-19-9-4-8-18-17(19)7-5-11-21(18)37(34,35)36/h4-5,7-9,11,15-16,20,22,27H,6,10,12-14,26H2,1-3H3,(H,28,32)(H,29,31)(H,34,35,36)/t16-,20-,22-/m0/s1
InChIKeyVSFQXERNKOZUFR-BUKVSMQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Pro-Val-EDANS: Fluorogenic FRET Donor Peptide for Protease Activity Quantification


H-Ala-Pro-Val-EDANS (CAS 396077-59-1) is a short tripeptide conjugated to the fluorophore 5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS). It is recognized as the C-terminal cleavage fragment (APV-EDANS) produced upon enzymatic hydrolysis of the full-length FRET-quenched caspase-1 (ICE) substrate, DABCYL-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS. In a FRET system, EDANS serves as the fluorescent donor, which is quenched by DABCYL in the intact probe . Upon cleavage, the EDANS-containing fragment is liberated, generating a quantifiable fluorescence signal [1].

Why a Standard Tripeptide Cannot Replace H-Ala-Pro-Val-EDANS in FRET-Based Assays


Generic tripeptides or alternative fluorogenic substrates are not suitable replacements for H-Ala-Pro-Val-EDANS. The compound's value is intrinsically tied to its specific fluorophore (EDANS) and its exact sequence (APV). The fluorescence properties (Ex/Em 366/490 nm) are defined by the EDANS moiety and are spectrally matched to quenchers like DABCYL . Altering the peptide sequence (e.g., substituting Ala or Pro) would abolish the specific cleavage site recognized by target proteases (e.g., caspase-1) [1]. Furthermore, the absence of a quenching partner in this isolated fragment makes it a critical reference standard for quantifying the absolute concentration of liberated fluorophore in endpoint FRET assays [2].

Quantitative Differentiation: H-Ala-Pro-Val-EDANS vs. Closest Analogs and In-Class Candidates


Fluorophore Selection: EDANS vs. AMC for Signal-to-Noise in Biological Matrices

While AMC (7-amino-4-methylcoumarin) is a common fluorophore in elastase substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) due to its high quantum yield, EDANS offers superior discrimination from background biological fluorescence in complex cellular lysates [1]. Comparative studies of fluorophores for inflammatory caspase assays have demonstrated that although AMC may exhibit higher overall fluorescence output, EDANS provides a better signal-to-background ratio due to its longer emission wavelength (490 nm vs. 431 nm for AMC) and reduced spectral overlap with endogenous cellular autofluorescence [1]. This spectral separation is critical for assays conducted in cell-based systems where background interference is a significant concern.

Fluorescence Resonance Energy Transfer Protease Substrate Assay Development

Probe Architecture: Non-Quenched Standard vs. Full-Length FRET Probe for Absolute Quantification

H-Ala-Pro-Val-EDANS (APV-EDANS) is not merely a small peptide; it is the exact cleavage product of the widely used FRET substrate DABCYL-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS (Km = 11.4 µM, kcat = 0.79 s⁻¹) [1]. While the intact FRET substrate is essential for continuous real-time kinetic assays, it cannot be used directly to establish an absolute standard curve for product formation. The non-quenched APV-EDANS fragment serves as an indispensable calibration standard. By constructing a standard curve with known concentrations of H-Ala-Pro-Val-EDANS, researchers can convert raw fluorescence units (RFU) into precise molar concentrations of cleaved substrate, thereby enabling accurate determination of absolute enzyme activity or inhibitor efficacy in endpoint assays [2].

Enzyme Kinetics Calibration Standard High-Throughput Screening

Physicochemical Properties: Solubility and Stability Profile for Reagent Handling

H-Ala-Pro-Val-EDANS possesses physicochemical characteristics that facilitate robust assay development. It is supplied as a lyophilized powder with a molecular weight of 533.64 g/mol and purity ≥95% . The calculated LogP is 0.37, suggesting moderate hydrophilicity . These properties contrast with larger, more hydrophobic FRET probes (e.g., DABCYL-YVADAPV-EDANS MW ~1233 g/mol) which may exhibit lower aqueous solubility and require greater proportions of organic co-solvents . The lower molecular weight and LogP of H-Ala-Pro-Val-EDANS predict easier dissolution in standard aqueous assay buffers (e.g., PBS pH 7.4), reducing the need for DMSO or other solvents that could interfere with enzyme activity.

Peptide Synthesis Reagent Stability Assay Buffer Compatibility

Optimal Use Cases for H-Ala-Pro-Val-EDANS in Drug Discovery and Assay Development


Absolute Quantitation of Caspase-1 Activity in Inflammasome Research

In studies of NLRP3 inflammasome activation, the precise measurement of caspase-1 activity is crucial for validating pathway engagement. H-Ala-Pro-Val-EDANS serves as the calibration standard for the established FRET substrate DABCYL-YVADAPV-EDANS. Researchers generate a standard curve with H-Ala-Pro-Val-EDANS to convert fluorescence increases into exact molar amounts of cleaved substrate, allowing for absolute quantification of enzyme activity in cell lysates or purified protein assays [1].

High-Throughput Screening (HTS) Assay Validation for ICE Inhibitors

In drug discovery campaigns targeting Interleukin-1β Converting Enzyme (ICE/caspase-1), rigorous assay validation requires both the quenched FRET substrate (for screening) and the non-quenched standard (H-Ala-Pro-Val-EDANS). The standard is used to establish the linear dynamic range of the fluorescence detector, calculate the Z'-factor of the assay plate, and confirm that fluorescence readings correlate directly with substrate conversion rates (kcat = 0.79 s⁻¹) [1]. This ensures that hits identified in the screen are due to true enzyme inhibition rather than assay artifacts.

Fluorescence Detector Calibration and Cross-Instrument Normalization

Fluorescence intensity readings vary significantly between plate readers and fluorometers. H-Ala-Pro-Val-EDANS (Ex/Em 366/490 nm) is an ideal standard for instrument calibration and normalization across different laboratories or instrument platforms. By measuring the fluorescence of a known concentration of H-Ala-Pro-Val-EDANS, users can convert arbitrary RFU values from any assay (including those using AMC-based substrates) into standardized fluorophore equivalents, thereby enabling direct comparison of kinetic data across publications and research sites.

Technical Documentation Hub

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19 linked technical documents
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